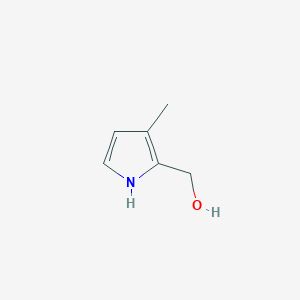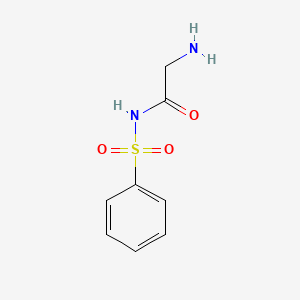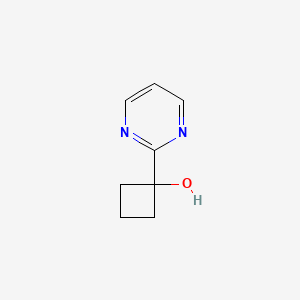
1-(Pyrimidin-2-yl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-2-yl)cyclobutanol is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-2-yl)cyclobutanol typically involves the reaction of pyrimidine derivatives with cyclobutanol. One common method includes the use of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
1-(Pyrimidin-2-yl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions, leading to a wide range of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion.
Applications De Recherche Scientifique
1-(Pyrimidin-2-yl)cyclobutanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, making it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-2-yl)cyclobutanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis, making them potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-2-yl)cyclobutanol can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: This compound has a similar structure but with a pyridine ring instead of a cyclobutanol moiety. It exhibits different chemical reactivity and biological activity.
Pyrimidine-2(1H)-ones/thiones: These derivatives have oxygen or sulfur atoms in place of the hydroxyl group, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its cyclobutanol moiety, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
53342-28-2 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-pyrimidin-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(3-1-4-8)7-9-5-2-6-10-7/h2,5-6,11H,1,3-4H2 |
Clé InChI |
CZXJEXFBVIXOKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


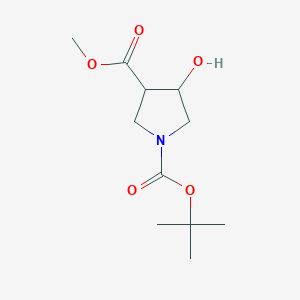

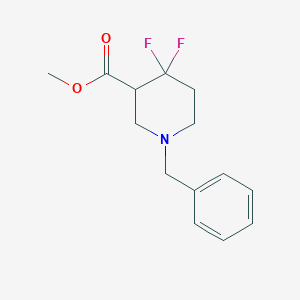
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
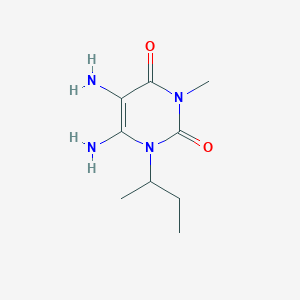
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
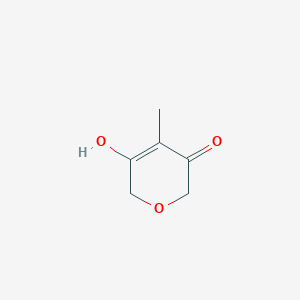
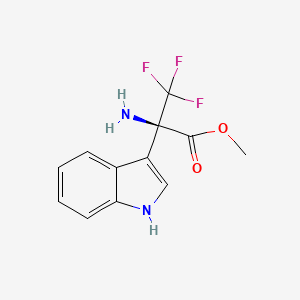
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
